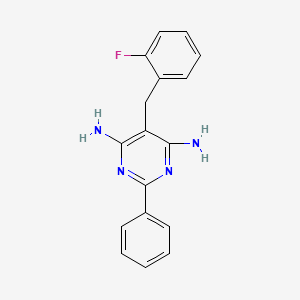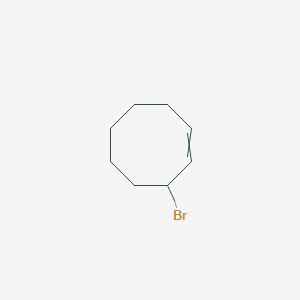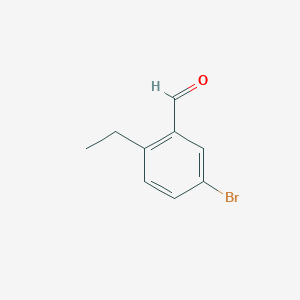
6-Amino-5-(2-fluorobenzyl)-2-phenyl-4-pyrimidinylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Amino-5-(2-fluorobenzyl)-2-phenyl-4-pyrimidinylamine” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has an amino group (-NH2), a phenyl group (a ring of 6 carbon atoms, C6H5-), and a fluorobenzyl group (a benzyl group with a fluorine atom attached).
Wissenschaftliche Forschungsanwendungen
Herbicide Synthesis
6-Amino-5-(2-fluorobenzyl)-2-phenyl-4-pyrimidinylamine derivatives have been explored for their use in agricultural chemistry, particularly in the synthesis of pyrimidinyloxybenzylamine herbicides. These derivatives serve as key intermediates in creating novel herbicidal compounds. The synthesis involves using 2,6-difluorobenzaldehyde as a starting material, highlighting the compound's role in developing new herbicides with potential enhanced efficacy and selectivity (Gong Qi-sun, 2005).
Anticancer Agents
In medical research, derivatives of this compound have been synthesized for potential anticancer applications. For example, fluorinated coumarin–pyrimidine hybrids have been developed and evaluated for their cytotoxicity against human cancer cell lines, including lung carcinoma and mammary gland adenocarcinoma. These compounds exhibit significant cytotoxicity, with some showing potency comparable or superior to standard drugs like Cisplatin. This highlights the compound's relevance in designing new anticancer agents (K. M. Hosamani, D. Reddy, H. C. Devarajegowda, 2015).
Fluorescent Sensors for Metal Ions
Another application involves the development of fluorescent sensors for metal ion detection, such as aluminum ions. Derivatives of this compound have been used to design and characterize sensors that demonstrate "OFF-ON type" mode in the presence of aluminum ions, showcasing their potential for selective detection and imaging applications in both environmental monitoring and biological research (N. Yadav, Ashutosh Kumar Singh, 2018).
Antiviral Research
Research into the antiviral properties of this compound derivatives has shown promising results, particularly in the context of HIV. Studies have compared the effects of these derivatives in HIV-1 infected cells and assays, demonstrating significant inhibitory activity against the virus. This suggests potential applications in the development of new antiviral drugs, particularly for treating HIV (D. Rotili et al., 2014).
Eigenschaften
IUPAC Name |
5-[(2-fluorophenyl)methyl]-2-phenylpyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4/c18-14-9-5-4-8-12(14)10-13-15(19)21-17(22-16(13)20)11-6-2-1-3-7-11/h1-9H,10H2,(H4,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJDCBMDWHDHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)N)CC3=CC=CC=C3F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-benzo[d]imidazol-1-yl)-N-(5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-yl)acetamide](/img/structure/B2537066.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-6-ethyl-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2537069.png)
![1-(6-chloro-3-cyanoquinolin-4-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2537070.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![6-chloro-N-({4-[(diethylamino)methyl]phenyl}methyl)-3-fluoropyridine-2-carboxamide](/img/structure/B2537077.png)


![Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate](/img/structure/B2537082.png)

![3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2537084.png)
![2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2537086.png)